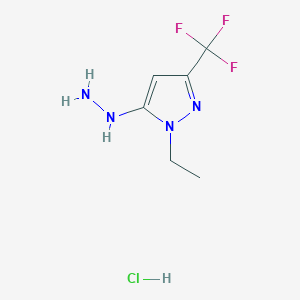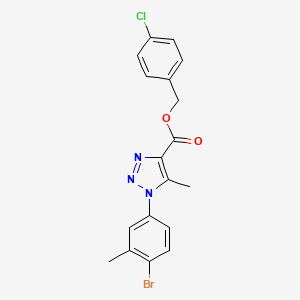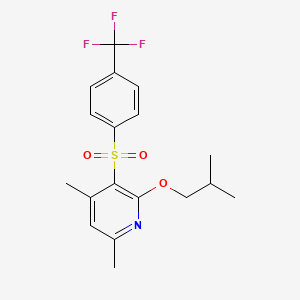
1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a chemical compound known for its unique structure and properties. It features a pyrazole ring substituted with an ethyl group at the first position, a hydrazino group at the fifth position, and a trifluoromethyl group at the third position. The compound is commonly used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
Step 1: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Step 2: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Step 3: The ethyl group is added through an alkylation reaction using ethyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Step 4: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate.
Step 5: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
-
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various electrophiles like alkyl halides, acyl chlorides; often in the presence of a base.
-
Major Products
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products include hydrazine derivatives.
- Substitution products vary depending on the electrophile used.
Applications De Recherche Scientifique
1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its hydrazino group is particularly interesting for designing enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its trifluoromethyl group imparts stability and lipophilicity to the molecules, enhancing their efficacy.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The hydrazino group is known to form covalent bonds with active site residues, inhibiting enzyme function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction. Its trifluoromethyl group enhances its binding affinity and selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride can be compared with other similar compounds:
-
Similar Compounds
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the hydrazino group, resulting in different reactivity and biological activity.
1-Ethyl-5-hydrazino-1H-pyrazole: Lacks the trifluoromethyl group, affecting its stability and lipophilicity.
5-Hydrazino-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethyl group, leading to variations in its chemical properties and applications.
-
Uniqueness
- The presence of both the hydrazino and trifluoromethyl groups in this compound makes it unique. These groups contribute to its distinct reactivity, stability, and potential biological activities, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYHIJHFXWCKQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2385363.png)



![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2385370.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2385372.png)
![Ethyl 5-(3,4-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2385373.png)
![2-Methoxy-4-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2385374.png)
![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)


![10-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2385381.png)
